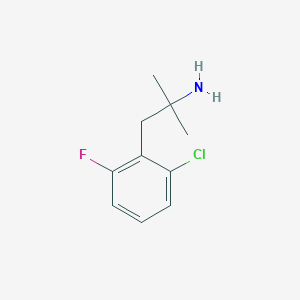

1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine

Beschreibung

1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine is a substituted phenethylamine derivative with a tertiary amine structure. Its molecular formula is C₁₀H₁₂ClFN, and it features a chlorine atom at position 2 and a fluorine atom at position 6 on the aromatic ring, along with a branched 2-methylpropan-2-amine group. This compound is structurally related to psychoactive phenethylamines but lacks extensive pharmacological characterization in the provided evidence.

Eigenschaften

Molekularformel |

C10H13ClFN |

|---|---|

Molekulargewicht |

201.67 g/mol |

IUPAC-Name |

1-(2-chloro-6-fluorophenyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C10H13ClFN/c1-10(2,13)6-7-8(11)4-3-5-9(7)12/h3-5H,6,13H2,1-2H3 |

InChI-Schlüssel |

OZMZDLDYXQCHST-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CC1=C(C=CC=C1Cl)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-chloro-6-fluoroaniline with a suitable alkylating agent under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like recrystallization and chromatography is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, alcohols, and various substituted derivatives depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-(2-Chlorophenyl)-N-methylpropan-2-amine

- Structure : Similar backbone but lacks the fluorine atom at position 5.

- Molecular Formula : C₁₀H₁₄ClN.

- The absence of the fluorine substituent may reduce steric hindrance and alter receptor binding compared to the target compound .

(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride

- Structure : Contains a chiral center (S-configuration) and a primary amine group instead of a tertiary amine.

- Molecular Formula : C₉H₁₂Cl₂FN.

- Properties : The hydrochloride salt enhances solubility, and the stereochemistry may influence receptor selectivity. However, pharmacological data are absent in the evidence .

1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one

- Structure: Features an indolinone ring system instead of an amine group.

- Pharmacology: Demonstrated anti-inflammatory activity comparable to lumiracoxib (a COX-2 inhibitor) in rat paw edema models, with reduced gastric ulcerogenicity. This highlights the importance of the indolinone moiety for anti-inflammatory efficacy, which is absent in the target amine .

Structural and Functional Analysis

Table 1: Key Differences Among Analogous Compounds

Research Findings and Implications

- Anti-inflammatory vs. Amine Derivatives: The indolinone derivative (–5) shows potent anti-inflammatory activity, while the amine-based analogs lack documented efficacy in this context. This suggests that ring substitution patterns (e.g., lactam vs. amine) critically determine biological activity .

- Impact of Halogenation: The 6-fluoro substituent in the target compound may enhance metabolic stability compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals. However, this remains speculative without direct data .

- Commercial Availability : Both the target amine and its hydrochloride salt are listed as discontinued, limiting current research opportunities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclopropanation strategies. For example, halogenated precursors (e.g., 2-chloro-6-fluorobenzyl chloride) can react with secondary amines under basic conditions (e.g., NaHCO₃ or K₂CO₃) in solvents like dichloromethane or toluene. Optimization includes controlling stoichiometry, temperature (20–60°C), and reaction time (6–24 hours). Purification via column chromatography or recrystallization improves purity .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure and confirming the substitution pattern on the phenyl ring?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the chloro-fluoro substitution pattern and methylpropan-2-amine backbone. For instance, aromatic proton splitting patterns in ¹H NMR distinguish ortho/para substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while FTIR identifies amine and C-F/C-Cl bonds. Computational validation (e.g., DFT-predicted NMR shifts) complements experimental data .

Q. How can stability studies be designed to assess degradation pathways under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing in buffers (pH 1–13) at 25–40°C over 4–12 weeks identifies degradation products. Liquid chromatography-mass spectrometry (LC-MS) monitors hydrolysis or oxidation byproducts. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the electronic properties and reactivity of this compound, and how do these predictions align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing Cl/F groups reduce HOMO energy, increasing oxidative stability. Experimental validation includes comparing computed vs. observed UV-Vis spectra or redox potentials. Discrepancies may arise from solvent effects or intermolecular interactions not modeled computationally .

Q. What strategies can resolve discrepancies in reported biological activities of structurally similar compounds, and how can structure-activity relationship (SAR) studies be designed?

- Methodological Answer : Meta-analyses of bioactivity data (e.g., IC₅₀ values) for analogs identify outliers due to assay variability. SAR studies systematically modify substituents (e.g., replacing Cl with Br or adjusting methyl group positions) and test effects on target binding (e.g., enzyme inhibition assays). Molecular docking simulations guide rational design by predicting binding affinities .

Q. How can isotopic labeling (e.g., ¹⁴C or ¹⁹F) be applied to trace metabolic pathways and identify primary metabolites in in vitro models?

- Methodological Answer : Radiolabeled ¹⁴C at the methylpropan-2-amine moiety or ¹⁹F in the aromatic ring allows tracking via scintillation counting or ¹⁹F NMR. Hepatocyte or microsomal incubations identify phase I/II metabolites (e.g., hydroxylation, glucuronidation). LC-MS/MS fragmentation maps metabolic pathways, while stable isotope tracing quantifies kinetic parameters .

Contradiction Analysis and Experimental Design

Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be addressed?

- Methodological Answer : Replicate solubility tests in controlled conditions (e.g., 25°C, inert atmosphere) using standardized solvents (DMSO, ethanol, hexane). Solubility parameters (Hansen solubility parameters) computed via group contribution methods guide solvent selection. Discrepancies may arise from impurities or polymorphic forms, requiring X-ray crystallography or DSC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.